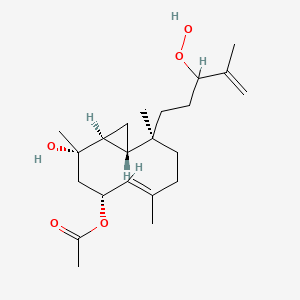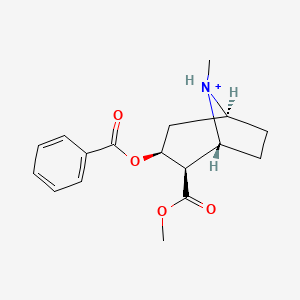
Cocaine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cocaine(1+) is the conjugate base of cocaine arising from protonation of the tertiary amino group; major species at pH 7.3. It has a role as a human metabolite. It is a tropane alkaloid and an ammonium ion derivative. It is a conjugate acid of a cocaine.
Aplicaciones Científicas De Investigación
Neuropharmacology of Drug Abuse
Research in neuropharmacology, particularly focusing on drug addiction, has leveraged cocaine(1+) as a key substance for understanding the neurobiological mechanisms underlying addiction. Studies in this area often involve examining the interactions between cocaine and various neuromodulatory systems, such as endocannabinoids and dopamine, to explore their roles in addiction processes (Roberto & Rodríguez de Fonseca, 2018).
Medical Imaging in Addiction Research
Medical imaging techniques such as PET, SPECT, and fMRI have been used extensively to study the effects of psychotropic substances like cocaine on brain function. These imaging methods allow for the development of functional activation maps and have been crucial in understanding the pharmacokinetics and pharmacodynamics of cocaine (Giacomuzzi et al., 2010).
Cocaine Toxicokinetics
In both clinical and forensic toxicological environments, understanding the toxicokinetics of cocaine, including its absorption, distribution, metabolism, and elimination, is crucial. Studies have focused on the disposition of cocaine in various biological matrices, which aids in clinical and forensic drug analysis (Bortolotti et al., 2012).
Investigating the Neurobiology of Cocaine Addiction
A significant amount of research has been dedicated to uncovering the molecular and physiological bases of cocaine addiction. This includes exploring genetic, epigenetic, and environmental factors that contribute to addiction. However, translating these findings into effective therapies remains a challenge (Pierce et al., 2018).
Pharmacotherapy for Cocaine Abuse and Dependence
Studies have been conducted to develop pharmacotherapy strategies for treating cocaine abuse and dependence. This includes examining the effectiveness of agonist and antagonist medications, and their impact on cocaine-dependent individuals (Grabowski et al., 2004).
Role of Cocaine in Historical Medical Applications
Historically, cocaine was used in medical applications, particularly in ophthalmology, as an anesthetic. Its introduction to Europe and subsequent application in medicine marked a significant chapter in the history of pharmacology (Grzybowski, 2008).
Propiedades
Fórmula molecular |
C17H22NO4+ |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azoniabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/p+1/t12-,13+,14-,15+/m0/s1 |
Clave InChI |
ZPUCINDJVBIVPJ-LJISPDSOSA-O |
SMILES isomérico |
C[NH+]1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
SMILES canónico |
C[NH+]1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1259745.png)
![5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259746.png)
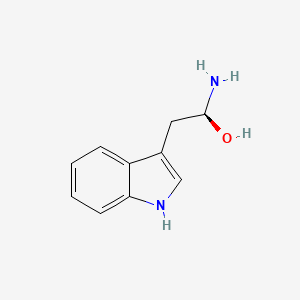
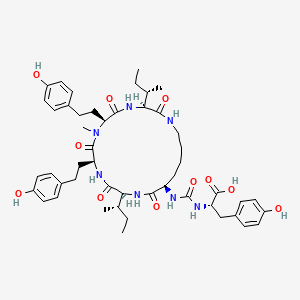
![(1S,4S,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-14-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1259758.png)

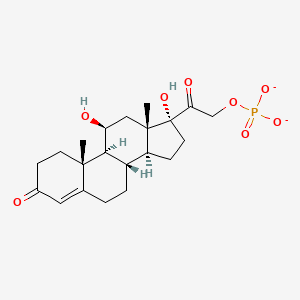
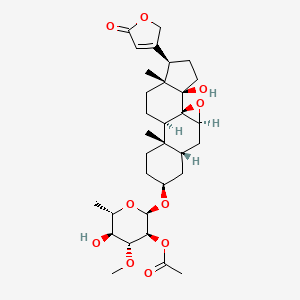


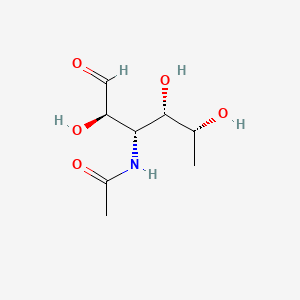
![(9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259767.png)
![[(9R,10R,13R,14R,17R)-6-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259768.png)
